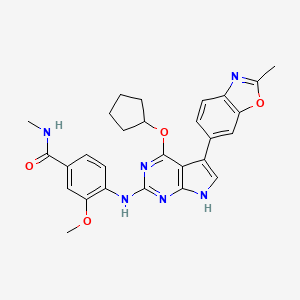
CC-671
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC-671 is a dual TTK protein kinase/CDC2-like kinase (CLK2) inhibitor with IC50s of 0.005 and 0.006 μM for TTK and CLK2, respectively .
Synthesis Analysis
CC-671 was discovered using a phenotypic screen for compounds that preferentially induced apoptosis in triple-negative breast cancer cell lines while sparing luminal breast cancer cell lines . Detailed in vitro kinase profiling shows CC-671 potently and selectively inhibits two kinases—TTK and CLK2 .Molecular Structure Analysis
The chemical formula of CC-671 is C28H28N6O4 . It has an exact mass of 512.22 and a molecular weight of 512.570 . The computational molecule docking analysis suggests CC-671 has high binding affinity to the drug-binding site of ABCG2 .Chemical Reactions Analysis
CC-671 potently inhibits the phosphorylation of KNL1 and SRp75, direct TTK and CLK2 substrates, respectively . It causes mitotic acceleration and modification of pre-mRNA splicing leading to apoptosis, consistent with cellular TTK and CLK inhibition .Physical And Chemical Properties Analysis
CC-671 has a chemical formula of C28H28N6O4 and a molecular weight of 512.56 .Scientific Research Applications
Treatment of Triple-Negative Breast Cancer (TNBC)
CC-671 was discovered using a phenotypic screen for compounds that preferentially induced apoptosis in triple-negative breast cancer cell lines while sparing luminal breast cancer cell lines . It potently and selectively inhibits two kinases—TTK and CLK2 . This unique inhibitory combination activity of a dual TTK/CLK2 inhibitor preferably kills TNBC cells and shows synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines .
Inhibition of TTK and CLK2 Kinases
Detailed in vitro kinase profiling shows CC-671 potently and selectively inhibits two kinases—TTK and CLK2 . Cellular mechanism of action studies demonstrate that CC-671 potently inhibits the phosphorylation of KNL1 and SRp75, direct TTK and CLK2 substrates, respectively .
Induction of Apoptosis
CC-671 causes mitotic acceleration and modification of pre-mRNA splicing leading to apoptosis, consistent with cellular TTK and CLK inhibition .
Synthetic Lethality with Compromised G1–S Checkpoint
Correlative analysis of genomic and potency data against a large panel of breast cancer cell lines identifies breast cancer cells with a dysfunctional G1–S checkpoint as more sensitive to CC-671, suggesting synthetic lethality between G1–S checkpoint and TTK/CLK2 inhibition .
Antagonizing ABCG2-mediated Multidrug Resistance (MDR) in Lung Cancer Cells
CC-671 is an effective ABCG2 reversal agent that enhances the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells . The reversal effect of CC-671 is primarily attributed to the inhibition of the drug efflux activity of ABCG2, which leads to an increased intracellular level of chemotherapeutic drugs .
High Binding Affinity to the Drug-binding Site of ABCG2
The computational molecule docking analysis suggests CC-671 has high binding affinity to the drug-binding site of ABCG2 . This interaction between CC-671 and ABCG2 provides a rationale for the potential combined use of CC-671 with ABCG2 substrate to overcome MDR .
Mechanism of Action
Target of Action
CC-671 primarily targets two kinases: TTK and CLK2 . These kinases play crucial roles in cell cycle regulation and RNA splicing, respectively .
Mode of Action
CC-671 interacts with its targets by inhibiting their activity. It potently inhibits the phosphorylation of KNL1 and SRp75 , which are direct substrates of TTK and CLK2, respectively . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of TTK and CLK2 by CC-671 affects several biochemical pathways. It causes mitotic acceleration and modification of pre-mRNA splicing , leading to apoptosis . This is consistent with the known roles of TTK in cell cycle regulation and CLK2 in RNA splicing .
Result of Action
The result of CC-671’s action is the induction of apoptosis, particularly in triple-negative breast cancer cell lines . This is achieved through the disruption of normal cell cycle progression and RNA splicing processes, as a result of TTK and CLK2 inhibition .
Action Environment
The efficacy of CC-671 can be influenced by the cellular environment. For instance, breast cancer cells with a dysfunctional G1-S checkpoint are more sensitive to CC-671, suggesting synthetic lethality between G1-S checkpoint and TTK/CLK2 inhibition .
Safety and Hazards
Future Directions
Based on the data, CC-671 was moved forward for clinical development as a potent and selective TTK/CLK2 inhibitor in a subset of patients with triple-negative breast cancer . The unique inhibitory combination activity of a dual TTK/CLK2 inhibitor that preferably kills TNBC cells and shows synthetic lethality with a compromised G1–S checkpoint in breast cancer cell lines has been demonstrated .
properties
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo-[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
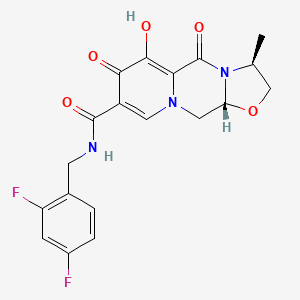
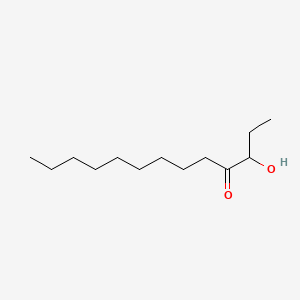

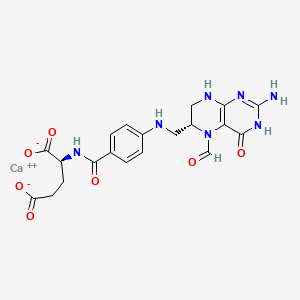
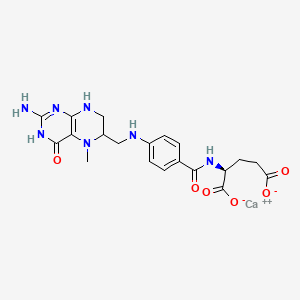

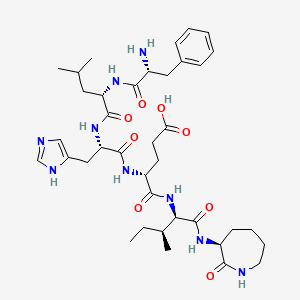
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)

